molecular formula C14H10O4 B14627391 1,2,9,10-Anthracenetetrol CAS No. 56136-18-6

1,2,9,10-Anthracenetetrol

Cat. No.: B14627391
CAS No.: 56136-18-6
M. Wt: 242.23 g/mol
InChI Key: VGHBNWRWKSLGCO-UHFFFAOYSA-N
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Description

1,2,9,10-Anthracenetetrol is a polyhydroxy derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its significant role in various chemical and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,9,10-Anthracenetetrol can be synthesized through several methods. One common approach involves the hydroxylation of anthracene derivatives. For instance, anthracene can be treated with strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions to introduce hydroxyl groups at specific positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The use of catalytic systems and controlled reaction environments ensures high yield and purity of the compound. The process typically includes steps like purification through recrystallization and solvent extraction to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,2,9,10-Anthracenetetrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Quinones: Formed through oxidation.

    Hydroxyanthracenes: Result from reduction reactions.

    Halogenated Anthracenes: Produced via halogenation

Mechanism of Action

The mechanism by which 1,2,9,10-Anthracenetetrol exerts its effects involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication . Additionally, the compound’s ability to generate reactive oxygen species through redox cycling contributes to its cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: 1,2,9,10-Anthracenetetrol is unique due to its multiple hydroxyl groups, which enhance its reactivity and make it a valuable intermediate in various chemical processes.

Properties

CAS No.

56136-18-6

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

anthracene-1,2,9,10-tetrol

InChI

InChI=1S/C14H10O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15-18H

InChI Key

VGHBNWRWKSLGCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=C(C3=C2O)O)O)O

Origin of Product

United States

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